molecular formula C13H23NO2Si B13697564 2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol

2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol

Cat. No.: B13697564
M. Wt: 253.41 g/mol
InChI Key: WKYRJYLECFRJPO-UHFFFAOYSA-N
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Description

2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol is a silyl-protected ethanol derivative featuring a tert-butyldimethylsilyl (TBDMS) ether group and a 2-pyridyl substituent. The TBDMS group serves as a protective moiety for the hydroxyl group, enhancing stability during synthetic reactions, particularly under basic or nucleophilic conditions.

Properties

Molecular Formula

C13H23NO2Si

Molecular Weight

253.41 g/mol

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxy-1-pyridin-2-ylethanol

InChI

InChI=1S/C13H23NO2Si/c1-13(2,3)17(4,5)16-10-12(15)11-8-6-7-9-14-11/h6-9,12,15H,10H2,1-5H3

InChI Key

WKYRJYLECFRJPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C1=CC=CC=N1)O

Origin of Product

United States

Preparation Methods

Core Synthetic Strategy

The primary approach involves:

Reaction Conditions and Protocols

Based on literature and patent data, the typical conditions for synthesizing this compound include:

Parameter Typical Range / Conditions References
Solvent Dichloromethane (DCM), Chloroform ,
Base Triethylamine, Pyridine, Imidazole ,
Temperature Room temperature to 55°C ,
Reaction Time 32 to 45 hours ,
Molar Ratios TBDMSCl : Alcohol = 1:1 to 1:10 ,

Example Procedure (from patent CN105367596A):

  • Dissolve TBDMSCl in an organic solvent such as sherwood oil or DCM.
  • Add dropwise to a solution of the 2-pyridyl ethanol derivative with triethylamine or pyridine as the base.
  • Reflux at 45-55°C for 32-38 hours.
  • Filter and purify via distillation or chromatography.

Key Research Findings and Variations

  • Use of Different Bases:
    Triethylamine and pyridine are preferred due to their ability to scavenge HCl formed during silylation, thus driving the reaction to completion. Imidazole has also been used effectively, providing high yields and purity.

  • Solvent Choice:
    Dichloromethane remains the solvent of choice for its inertness and ease of removal. Chloroform has been used in some protocols, especially in large-scale processes.

  • Reaction Temperature and Duration:
    Elevated temperatures (up to 55°C) accelerate the reaction, with durations ranging from 32 to 45 hours, depending on scale and reagent ratios.

  • Yield and Purity:
    Under optimized conditions, yields often exceed 75%, with purities surpassing 99%. The process is amenable to industrial scaling due to its simplicity and high efficiency.

Post-Reaction Processing

  • Filtration:
    Removal of inorganic salts and excess reagents.

  • Distillation or Chromatography:
    To purify the silyl-protected alcohol, typically conducted at atmospheric or reduced pressure.

  • Vacuum Rectification:
    For high-purity product, especially when preparing intermediates for subsequent oxidation or functionalization steps.

Preparation of the Oxidized Derivative

The subsequent oxidation to form 2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol involves:

  • Using oxidizing agents such as Dess–Martin periodinane or Swern oxidation reagents.
  • Conducted under controlled conditions to prevent over-oxidation or degradation.
  • Achieving yields greater than 99% with purity exceeding 99%.

Data Table Summarizing Preparation Methods

Step Reagents Solvent Temperature Duration Yield Purity Notes
Silylation TBDMSCl + base DCM 45-55°C 32-38h >75% >99% Dropwise addition, reflux
Oxidation Oxidizing agent (e.g., Dess–Martin) DCM or acetone 30-50°C 2-4h >99% >99% Controlled oxidation

Research Perspectives and Industrial Relevance

Research indicates that the key to successful synthesis lies in controlling reaction conditions to maximize yield and purity while minimizing side reactions. The use of bases like triethylamine or pyridine facilitates efficient scavenging of HCl, preventing silyl ether hydrolysis. The process's scalability is supported by the absence of complex purification steps, making it suitable for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the protection of hydroxyl groups.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and intermediates.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol involves its ability to act as a protecting group for hydroxyl functionalities. The silyl ether group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions to occur at other functional groups within the molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol with structurally or functionally related compounds:

Table 1: Comparative Analysis of Silyl-Protected Alcohols and Derivatives

Compound Name Key Structural Features Stability/Reactivity Applications References
This compound - TBDMS-protected hydroxyl
- 2-Pyridyl group
Stable under basic conditions; cleaved by fluoride ions (e.g., TBAF) Potential intermediate in drug synthesis or organometallic catalysts
4-(TBDMSO)C₆H₄CH₂OCH₂C(pz)₃ () - TBDMS-protected phenol
- Tris-pyrazolyl ethoxymethyl group
Stable during nucleophilic substitutions; deprotected via TBAF Dendritic ligands for coordination chemistry
Nucleoside Derivative () - TBDMS-protected sugar hydroxyl
- Modified nucleobase (thiouracil + terpenoid chain)
Acid-labile; used in automated oligonucleotide synthesis Building block for modified RNA/DNA strands
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol () - Branched alkylphenol ethoxyethanol High acute toxicity (Oral Cat. 4); causes serious eye damage Limited to R&D due to hazards; no direct synthetic utility

Key Observations:

Protective Group Utility: The TBDMS group in the target compound and ’s derivatives ensures stability during multi-step syntheses, contrasting with the unprotected hydroxyl in 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol, which lacks synthetic versatility . Deprotection methods (e.g., TBAF in THF) are consistent across TBDMS-protected compounds .

Functional Group Influence: The 2-pyridyl group in the target compound may enable coordination with transition metals, a feature absent in alkylphenolic derivatives like the compound in . Tris-pyrazolyl groups in ’s compound enhance ligand diversity for metal complexes, whereas the nucleoside derivative in prioritizes base-pairing functionality .

Hazard Profile: Unlike the hazardous 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (acute toxicity, eye damage), TBDMS-protected compounds generally exhibit lower immediate risks, aligning with their use in controlled synthetic environments .

Research Findings and Gaps

  • Synthetic Relevance: highlights the role of TBDMS in protecting phenolic hydroxyl groups during dendritic ligand synthesis, a strategy transferable to the target compound’s ethanol protection .
  • Unanswered Questions : The provided evidence lacks data on the target compound’s solubility, crystallinity, or catalytic applications. Further studies are needed to explore its role in asymmetric synthesis or metal-organic frameworks.

Biological Activity

2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol is a compound characterized by its unique structure, which includes a tert-butyl(dimethyl)silyl group and a pyridyl moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and applications as a synthetic intermediate.

Chemical Structure and Properties

The molecular formula of this compound is C15H22O3SiC_{15}H_{22}O_3Si, with a molecular weight of approximately 290.42 g/mol. The presence of the silyl ether group enhances stability and solubility, making it suitable for biological applications.

The mechanism of action of this compound primarily revolves around its role as a synthetic intermediate. The silyl ether group protects the hydroxyl functionality, allowing for selective reactions in organic synthesis. Additionally, the pyridyl group can engage in coordination chemistry, which may influence its biological interactions .

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that silyl derivatives can scavenge free radicals and protect against oxidative stress-induced cellular damage . The antioxidant activity is crucial in mitigating oxidative stress-related diseases.

Cytotoxicity Studies

In vitro studies have demonstrated that certain silyl compounds can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. For example, studies involving tert-butyl hydroperoxide (tBHP) have shown that compounds can protect against cell death by modulating apoptotic pathways . This suggests that this compound may exhibit similar protective effects.

Study on HepG2 Cells

A notable study investigated the protective effects of a related compound against tBHP-induced hepatotoxicity in HepG2 cells. The results indicated that the compound significantly reduced cell death by restoring mitochondrial membrane potential and regulating apoptosis-related proteins such as Bcl-2 and caspases . This highlights the potential of silyl compounds in liver protection.

Synthesis and Biological Evaluation

In another study, researchers synthesized various derivatives of silyl alcohols and evaluated their biological activities. The findings suggested that modifications to the silyl group could enhance bioactivity, indicating a structure-activity relationship worth exploring further .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AntioxidantScavenging free radicals
CytotoxicityInduction of apoptosis via oxidative stress
HepatoprotectiveRestoration of mitochondrial function
Synthetic IntermediateFacilitates selective reactions in organic synthesis

Q & A

Basic: What are the key synthetic methodologies for preparing 2-[tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol?

Answer:
The compound is typically synthesized via silylation of the corresponding diol or alcohol precursor. A common approach involves reacting the hydroxyl-bearing intermediate (e.g., 1-(2-pyridyl)ethanol) with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. For example, in analogous syntheses, NaBH₄ in methanol has been used to reduce ketones to alcohols prior to silylation . Purification often employs silica gel chromatography, with solvents like ethyl acetate/hexane mixtures. Characterization relies on ¹H/¹³C NMR, FT-IR (to confirm silyl ether formation at ~1250 cm⁻¹), and high-resolution mass spectrometry (HRMS) .

Basic: How do researchers characterize the stability of the tert-butyldimethylsilyl (TBDMS) protecting group in this compound?

Answer:
Stability under acidic, basic, and oxidative conditions is critical. The TBDMS group is resistant to mild acids and bases but cleaved by fluoride ions (e.g., TBAF in THF). Researchers test stability by exposing the compound to:

  • Acidic conditions: 1% HCl in methanol (monitor via TLC for deprotection).
  • Basic conditions: 1M NaOH in THF/water (observe retention of silyl ether via NMR).
  • Fluoride sensitivity: TBAF (1 equiv) in THF at 25°C, with reaction completion in <30 minutes .
    Contradictions in stability data (e.g., unexpected cleavage under mild conditions) may arise from steric effects or solvent interactions, necessitating case-specific optimization .

Advanced: How can researchers resolve contradictions in reported reactivity of the pyridyl moiety during catalytic hydrogenation?

Answer:
The pyridyl group may interfere with hydrogenation catalysts (e.g., Pd/C) due to nitrogen coordination. Contradictions in literature (e.g., partial reduction vs. no reaction) can be addressed by:

  • Catalyst selection: Switching to Adams’ catalyst (PtO₂) or using acidic conditions (e.g., HCl in ethanol) to protonate the pyridine nitrogen, reducing coordination.
  • Solvent optimization: Polar aprotic solvents (e.g., DMF) may enhance solubility without deactivating the catalyst.
  • Monitoring intermediates: Use in situ FT-IR or LC-MS to detect transient species. For example, highlights analogous pyridyl systems requiring tailored hydrogenation protocols to avoid side reactions .

Advanced: What strategies mitigate steric hindrance during nucleophilic substitutions at the silyl-protected hydroxyl site?

Answer:
The bulky TBDMS group can hinder reactions at the adjacent hydroxyl. Solutions include:

  • Temporary deprotection: Cleave TBDMS with TBAF, perform the substitution, then reprotect.
  • Activating agents: Use Mitsunobu conditions (DIAD, PPh₃) for SN₂ reactions, which tolerate steric bulk.
  • Alternative leaving groups: Replace hydroxyl with a better leaving group (e.g., mesylate or tosylate) before substitution. demonstrates similar strategies in oxetane derivatives, where steric effects were overcome using triflate intermediates .

Basic: What analytical techniques are most effective for quantifying trace impurities in this compound?

Answer:

  • HPLC-PDA/MS: Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve polar impurities (e.g., desilylated byproducts).
  • GC-MS: Detects volatile impurities (e.g., residual silylation reagents like TBDMSCl).
  • ¹⁹F NMR: If fluorine-containing byproducts are suspected (e.g., from fluorinated solvents).
  • Elemental analysis: Validates stoichiometry, especially when coordinating metals (e.g., in catalysis studies). Data from and emphasize multi-technique validation for silicon-containing compounds .

Advanced: How does the electronic environment of the pyridyl ring influence the compound’s reactivity in metal-catalyzed cross-coupling reactions?

Answer:
The pyridyl nitrogen acts as a σ-donor/π-acceptor, altering electron density at the ethanol moiety. This affects:

  • Buchwald-Hartwig amination: Pyridine coordination to Pd can inhibit catalysis unless bulky ligands (e.g., XPhos) are used.
  • Suzuki-Miyaura coupling: Electron-withdrawing pyridyl groups enhance oxidative addition but may require higher temperatures.
    Contradictions in reaction yields (e.g., vs. phenyl analogs) are resolved by DFT calculations to map electron density distribution, as shown in for related heterocyclic systems .

Advanced: What computational methods aid in predicting the compound’s behavior under atypical conditions (e.g., photolysis)?

Answer:

  • TD-DFT: Models UV-vis absorption spectra to predict photostability.
  • Molecular dynamics (MD): Simulates degradation pathways in solvents like THF or DMSO.
  • NBO analysis: Identifies weak interactions (e.g., Si-O⋯H-N hydrogen bonds) that stabilize the compound.
    underscores the utility of computational models for silicon-oxygen systems, particularly in predicting decomposition under thermal stress .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Silica exposure: Use fume hoods during chromatography to avoid inhalation of silica particles.
  • Fluoride reagents: TBAF releases HF upon hydrolysis; handle with nitrile gloves and calcium gluconate gel on standby.
  • Pyridyl toxicity: Avoid skin contact; LC-MS-grade solvents reduce volatility.
    Safety protocols from (on analogous glycol ethers) recommend OSHA/NIOSH guidelines for organic silicon compounds .

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